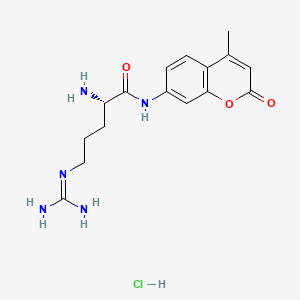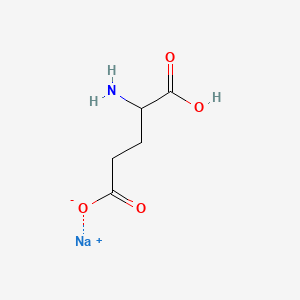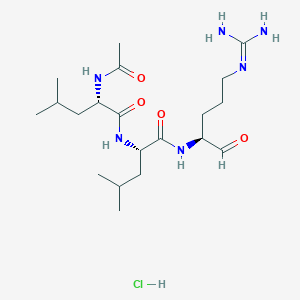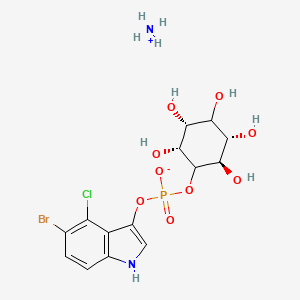
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt
Overview
Description
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt, also known as X-myo-inositol phosphate, is a compound with the empirical formula C14H16BrClNO9P · NH3 and a molecular weight of 505.64 . It is sold for research purposes only, and is used in the detection of microbial metabolites with a 3-indoxyl-myo-inositol-1-phosphate compound .
Molecular Structure Analysis
The compound has a complex molecular structure, as indicated by its empirical formula C14H16BrClNO9P · NH3 . The SMILES string representation of the molecule is [NH4+].O[C@@H]1C@@HC@@HC@@H(=O)Oc2c[nH]c3ccc(Br)c(Cl)c23)C@H[C@H]1O .Physical And Chemical Properties Analysis
The compound is a powder with an assay of ≥95.0% (HPLC) . It’s non-combustible . The flash point is not applicable .Scientific Research Applications
Synthesis and Biological Activity
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt, is involved in the synthesis of various myo-inositol phosphates. Reese and Ward (1987) detailed the synthesis of myo-inositol 1,4,5-triphosphate from myo-inositol, highlighting its similar n.m.r. spectroscopic properties and biological activity to naturally-isolated counterparts (Reese & Ward, 1987).
Interaction with Cations
Kremer et al. (2020) emphasized the importance of myo-inositol phosphates' interaction with cations. They noted that myo-inositol hexakisphosphate, a relative of 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, is strongly associated with inorganic and organic ammonium cations in solution, influencing the formation of polynuclear complexes and solid phases (Kremer et al., 2020).
Enzymatic Assay Sensitivity
Francí and Vidal (1988) described a method to increase the sensitivity of the ELISA-spot assay using bromo-chloro-indolyl-phosphate, a compound related to 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate. Their method involved the addition of nitro blue tetrazolium to the substrate, enhancing the detection of antibody secretion (Francí & Vidal, 1988).
Complexation with Polyamines
Mernissi-Arifi et al. (1996) studied the complexation of inositol tris(phosphates) with polyammonium salts, noting the favorable stereochemistry for complex formation. This study contributes to understanding the potential biological roles of these complexes (Mernissi-Arifi et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
azanium;(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrClNO9P.H3N/c15-4-1-2-5-7(8(4)16)6(3-17-5)25-27(23,24)26-14-12(21)10(19)9(18)11(20)13(14)22;/h1-3,9-14,17-22H,(H,23,24);1H3/t9?,10-,11+,12-,13-,14?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFQQHVVHCJEPZ-STHBLVJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O)Cl)Br.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3[C@@H]([C@H](C([C@H]([C@H]3O)O)O)O)O)Cl)Br.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClN2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583643 | |
| Record name | Ammonium 5-bromo-4-chloro-1H-indol-3-yl (2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt | |
CAS RN |
212515-11-2 | |
| Record name | Ammonium 5-bromo-4-chloro-1H-indol-3-yl (2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





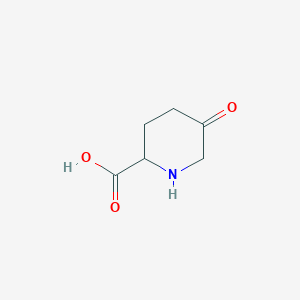
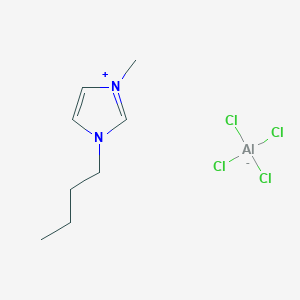
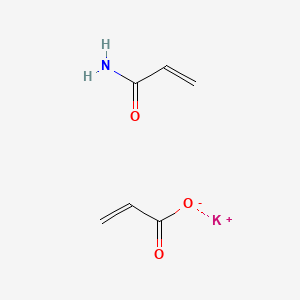



![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)


